(2,4-Dibromophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromophenyl)boronic acid is an organoboron compound characterized by the presence of two bromine atoms and a boronic acid group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenyl)boronic acid typically involves the borylation of 2,4-dibromophenyl derivatives. One common method is the reaction of 2,4-dibromophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another approach involves the direct borylation of 2,4-dibromophenyl halides using palladium-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dibromophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2,4-Dibromophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,4-Dibromophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group also interacts with various molecular targets, including enzymes and receptors, through its Lewis acidic properties .
Comparison with Similar Compounds
4-Bromophenylboronic acid: Similar structure but with only one bromine atom.
2,4-Dichlorophenylboronic acid: Contains chlorine atoms instead of bromine.
2,3-Dibromophenylboronic acid: Bromine atoms are positioned differently on the phenyl ring.
Uniqueness: (2,4-Dibromophenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions . The presence of two bromine atoms enhances its utility in cross-coupling reactions compared to mono-substituted analogs .
Properties
Molecular Formula |
C6H5BBr2O2 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
(2,4-dibromophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBr2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |
InChI Key |
VWCZANMQOQOJTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.